molecular formula C17H19N5O2S B11072647 3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B11072647
M. Wt: 357.4 g/mol
InChI Key: ABRBYEPJWLQPCQ-UHFFFAOYSA-N
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Description

3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a sulfanyl group and a methoxyphenyl propanamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the reaction of enaminonitriles with benzohydrazides under microwave irradiation.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with the triazolopyrimidine intermediate.

    Attachment of the Methoxyphenyl Propanamide Moiety: This step involves the reaction of the sulfanyl-triazolopyrimidine intermediate with 4-methoxyphenyl propanoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazolopyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in key biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. This modulation can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups and structural features. The presence of the sulfanyl group and the methoxyphenyl propanamide moiety provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H19N5O2S/c1-11-10-12(2)22-16(18-11)20-17(21-22)25-9-8-15(23)19-13-4-6-14(24-3)7-5-13/h4-7,10H,8-9H2,1-3H3,(H,19,23)

InChI Key

ABRBYEPJWLQPCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCCC(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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